(R,S)-5,7-di-tert-butyl-3-hydroxy-3-trifluoromethyl-3H-benzofuran-2-one, commonly known as rac-BHFF, is a synthetic compound extensively studied for its pharmacological properties. It belongs to a class of compounds called positive allosteric modulators (PAMs) [, , ]. Specifically, rac-BHFF acts on the Gamma-aminobutyric acid type B (GABAB) receptor, a protein playing a crucial role in the central nervous system by inhibiting nerve transmission [, , ]. Unlike agonists that directly activate receptors, rac-BHFF enhances the effects of the endogenous agonist, Gamma-aminobutyric acid (GABA), when it binds to the GABAB receptor [, ]. This modulation of GABAB receptor activity makes rac-BHFF a valuable tool in investigating various neurological and cellular processes.
Rac-BHFF can be synthesized using a Lewis-acid-catalyzed domino reaction []. This reaction involves a Friedel-Crafts alkylation of substituted phenols followed by lactonization. The process shows tolerance to a variety of substituents on the starting materials and modifications to the alkylating agents, leading to the formation of 3-hydroxy-benzofuran-2-ones, including rac-BHFF, in high yields [].
While detailed molecular structure analyses for rac-BHFF were not explicitly provided in the provided papers, recent research, including cryo-electron microscopy (cryo-EM) studies [], has shed light on the interaction between rac-BHFF and the GABAB receptor. These studies reveal that rac-BHFF binds to a transmembrane allosteric site of the GABAB receptor, distinct from the orthosteric GABA-binding site []. This binding interaction facilitates conformational changes in the receptor, leading to enhanced GABAB receptor activation in the presence of GABA.
Rac-BHFF acts as a positive allosteric modulator of the GABAB receptor [, , ]. By binding to a site distinct from the GABA-binding site, it increases the receptor's affinity for GABA and enhances the receptor's signaling in response to GABA binding [, , , ]. This potentiation of GABAB receptor signaling leads to a variety of downstream effects, including the inhibition of neuronal excitability and the modulation of neurotransmitter release [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: